molecular formula C9H8Br2O B2382539 3,5-Dibromo-4-ethylbenzaldehyde CAS No. 1784703-01-0

3,5-Dibromo-4-ethylbenzaldehyde

Cat. No. B2382539
CAS RN: 1784703-01-0
M. Wt: 291.97
InChI Key: WWJZUYHLVUURLI-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-ethylbenzaldehyde” is likely an aromatic compound due to the presence of a benzaldehyde group. The “3,5-Dibromo” indicates the presence of two bromine atoms on the third and fifth carbon of the benzene ring. The “4-ethyl” suggests an ethyl group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with bromine atoms at the 3rd and 5th positions, an ethyl group at the 4th position, and a formyl group (which characterizes aldehydes) at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dibromo-4-ethylbenzaldehyde” would depend on its precise molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on its structural similarity to other known compounds .

Mechanism of Action

The mechanism of action is typically discussed in the context of bioactive compounds. Without specific information about any biological activity of “3,5-Dibromo-4-ethylbenzaldehyde”, it’s challenging to discuss its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if it shows bioactivity, to materials science if it has unique physical properties .

properties

IUPAC Name

3,5-dibromo-4-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-2-7-8(10)3-6(5-12)4-9(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZUYHLVUURLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-ethylbenzaldehyde

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